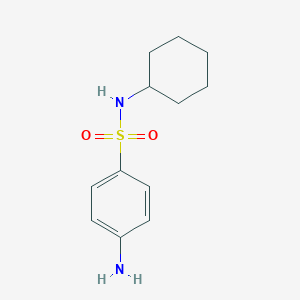

4-amino-N-cyclohexylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexylbenzenesulfonamide typically involves the alkylation of primary amines. One common method is the reaction between sulfanilamide and chlorocyclohexane . Another method involves the Chan-Lam coupling reaction between cyclohexylboronic acid and an appropriate aryl halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-cyclohexylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the sulfonamide group.

Reduction: This reaction can affect the amino group.

Substitution: This reaction can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

4-Amino-N-cyclohexylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a drug.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-amino-N-cyclohexylbenzenesulfonamide is not well-documented. like other sulfonamides, it may interact with enzymes or other proteins, potentially inhibiting their activity. The specific molecular targets and pathways involved would depend on the context of its use in research or industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-N-hexylbenzenesulfonamide

- 4-Amino-N-butylbenzenesulfonamide

- 4-Amino-N-cyclopropylbenzenesulfonamide

- 4-Amino-N-propylbenzenesulfonamide

- 4-Bromo-N-cyclohexylbenzenesulfonamide

Uniqueness

4-Amino-N-cyclohexylbenzenesulfonamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Actividad Biológica

4-amino-N-cyclohexylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and environmental science. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetic properties, and case studies highlighting its effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, recent studies suggest that this compound may also affect ion channels and vascular functions.

- Calcium Channel Interaction : Research indicates that this compound may inhibit L-type calcium channels, leading to decreased perfusion pressure and coronary resistance in experimental models. This mechanism suggests potential applications in cardiovascular therapies .

- Biotransformation Pathways : The compound undergoes degradation via ipso-hydroxylation, resulting in various metabolites that may exhibit distinct biological activities. This biotransformation pathway is essential for understanding the environmental fate of sulfonamides and their resistance mechanisms in microbial populations .

Pharmacokinetics

Pharmacokinetic studies are crucial for evaluating the biological activity of this compound. Theoretical models have been employed to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Absorption : The compound shows variable permeability across different cell types, which could influence its bioavailability.

- Distribution : It has a low plasma binding rate (approximately 72.9%), indicating a high volume of distribution and a short half-life .

- Metabolism : Theoretical assessments suggest that it may not interact significantly with cytochrome P450 enzymes, implying alternative metabolic pathways such as phase II reactions involving enzymatic bioconjugation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cardiovascular Effects : In a rat model, administration of the compound led to a significant reduction in heart rate and coronary resistance compared to control groups. This suggests potential therapeutic applications in managing hypertension and related cardiovascular conditions .

- Environmental Impact : A study on the degradation pathways of sulfonamides highlighted the environmental implications of this compound. The compound's degradation products were shown to affect microbial communities, raising concerns about antibiotic resistance development in environmental settings .

Data Summary

| Parameter | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Mechanism of Action | Calcium channel inhibition |

| Plasma Binding | 72.9% |

| Half-life | Short (exact value varies by model) |

| Key Findings | Decreased perfusion pressure; environmental degradation pathways identified |

Propiedades

IUPAC Name |

4-amino-N-cyclohexylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDXGFYTZRHHCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352611 |

Source

|

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53668-37-4 |

Source

|

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.